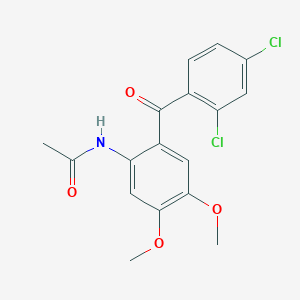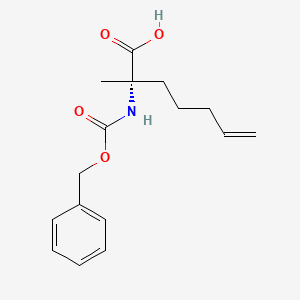
(S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid is an organic compound that features a benzyloxycarbonyl (Cbz) protected amino group and an α,β-unsaturated carboxylic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the α,β-Unsaturated Carboxylic Acid: This can be achieved through various methods, including the Wittig reaction or Horner-Wadsworth-Emmons reaction, which introduce the double bond in the hept-6-enoic acid chain.
Coupling Reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and coupling reagents would be optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, forming epoxides or diols.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: H2 gas with Pd/C for hydrogenation.
Substitution: HCl in dioxane or Pd/C with H2 for deprotection.
Major Products Formed
Epoxides: and from oxidation.
Saturated carboxylic acids: from reduction.
Free amines: from deprotection.
Applications De Recherche Scientifique
(S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems due to its ability to release active amines under specific conditions.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid involves its ability to undergo chemical transformations that release active amines or other functional groups. These transformations can interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved include hydrolysis, reduction, and oxidation reactions that convert the compound into its active forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its α,β-unsaturated carboxylic acid structure, which imparts distinct reactivity compared to similar compounds. This structural feature allows for specific chemical transformations that are not possible with saturated analogs, making it valuable in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)hept-6-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-3-4-8-11-16(2,14(18)19)17-15(20)21-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,17,20)(H,18,19)/t16-/m0/s1 |
Clé InChI |
SEDXHUYFBOAYNV-INIZCTEOSA-N |
SMILES isomérique |
C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CCCC=C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)

![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)

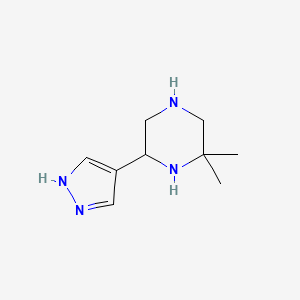
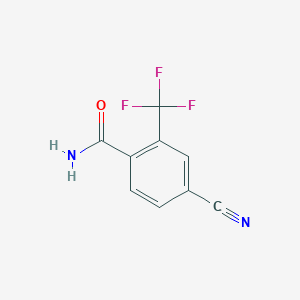
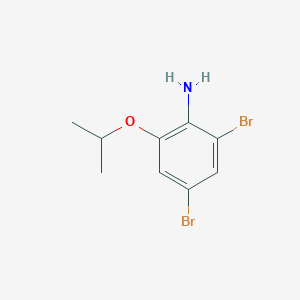

![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)
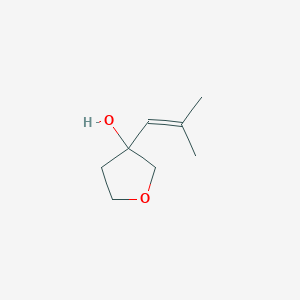
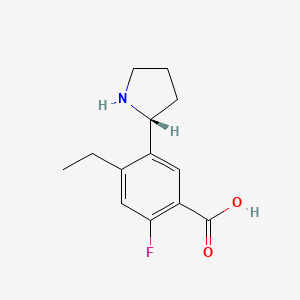
![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
